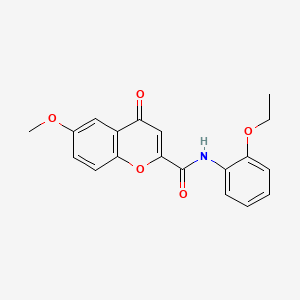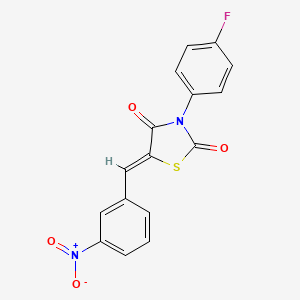![molecular formula C22H13N5O2S B2614099 4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile CAS No. 712311-17-6](/img/structure/B2614099.png)
4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile” is a complex organic molecule. It contains a 1,2,4-triazine ring, which is a type of heterocyclic compound. This ring is substituted with phenyl groups at the 5 and 6 positions . The 3 position of the triazine ring is linked to a sulfanyl group, which in turn is connected to a 3-nitrobenzonitrile .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazine ring and the phenyl groups would likely contribute to the compound’s aromaticity . The nitro group attached to the benzonitrile could potentially introduce some polarity into the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The 1,2,4-triazine ring and the phenyl groups might participate in electrophilic substitution reactions . The nitro group could potentially undergo reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces present .Scientific Research Applications
Anticancer Properties
4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile: and its derivatives have shown promise as potential anticancer agents. Researchers have synthesized novel 1,2,4-triazole derivatives containing this compound and evaluated their cytotoxic activities against human cancer cell lines such as MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d exhibited cytotoxic activity below 12 μM against the Hela cell line. These compounds also demonstrated selectivity against cancerous cells while sparing normal cells .
Reagent for Determination of Serum Iron
The compound has practical applications as a reagent for determining serum iron levels. Its chemical properties allow it to participate in spectrophotometric assays, aiding in accurate iron quantification .
UV Light Absorber and Stabilizer
Another intriguing application lies in its role as a very low volatile UV light absorber and stabilizer. When incorporated into polymer formulations (such as polycarbonates and polyesters), it enhances their resistance to weathering, surpassing conventional benzotriazole UV absorbers. Importantly, its low tendency to chelate makes it suitable for use in formulations containing catalyst residues .
Synthesis of 1,2,3-Triazole-Fused Heterocycles
Researchers have explored the synthesis of 1,2,3-triazole-fused pyrazines and pyridazines, including structures containing 4,6-diphenyl-1,3,5-triazine. While this specific compound serves as a precursor, it contributes to the development of diverse fused heterocyclic scaffolds with potential pharmacological applications .
Potential Aromatase Enzyme Inhibition
Molecular docking studies have investigated the binding modes of 1,2,4-triazole derivatives within the binding pocket of aromatase enzyme. This suggests a possible role in inhibiting aromatase, a key enzyme involved in estrogen biosynthesis. Such inhibition could have implications in hormone-related conditions and cancer therapy .
Versatile Synthetic Building Block
Beyond specific applications, the compound serves as a versatile synthetic building block due to its unique structure. Researchers can modify it to create diverse derivatives, exploring their properties and potential applications in drug discovery and materials science .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N5O2S/c23-14-15-11-12-19(18(13-15)27(28)29)30-22-24-20(16-7-3-1-4-8-16)21(25-26-22)17-9-5-2-6-10-17/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKKMMBJIOLMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SC3=C(C=C(C=C3)C#N)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2614017.png)


![4-chloro-N-({4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2614020.png)

![2-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone](/img/structure/B2614024.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(2-bromo-4,5-dimethoxyphenyl)acetate](/img/structure/B2614025.png)

![4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine](/img/structure/B2614028.png)
![N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2614033.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2614036.png)
![4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2614037.png)